5-碘-1,3-二甲基尿嘧啶

描述

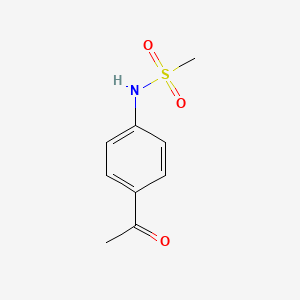

“5-Iodo-1,3-dimethyluracil” is a chemical compound with the molecular formula C6H7IN2O2 . It has an average mass of 266.036 Da and a monoisotopic mass of 265.955200 Da .

Synthesis Analysis

The synthesis of “5-Iodo-1,3-dimethyluracil” has been reported from aromatic organomercurials . It has also been synthesized through palladium-catalyzed cross-coupling of alkenylhalosilanes with 5-iodouracil and 5-iodouridine derivatives .

Molecular Structure Analysis

The linear formula of “5-Iodo-1,3-dimethyluracil” is C6H7IN2O2 . More detailed structural analysis can be found in various databases .

Physical And Chemical Properties Analysis

“5-Iodo-1,3-dimethyluracil” has a density of 2.0±0.1 g/cm3, a boiling point of 261.3±43.0 °C at 760 mmHg, and a melting point of 225 °C (decomposes) .

科学研究应用

癌症研究

5-碘-1,3-二甲基尿嘧啶已被用于癌症研究。 具体而言,它已被研究用于其对 [125 I] 5-碘-2'-脱氧尿嘧啶(一种放射性标记的 IdUrd)掺入癌细胞 DNA 的影响 。这项研究有可能导致癌症治疗方法的进步。

其他化合物的合成

5-碘-1,3-二甲基尿嘧啶可以从芳香族有机汞化合物合成;具体来说,已报道了 5-(乙酰氧基汞基)-1,3-二甲基尿嘧啶或 5,5'-二汞双(1,3-二甲基尿嘧啶) 。这种合成过程可能对生产其他化学化合物有用。

蛋白质组学研究

该化合物也是蛋白质组学研究的专业产品 。蛋白质组学是对蛋白质的大规模研究,该化合物可用于该领域内的各种实验。

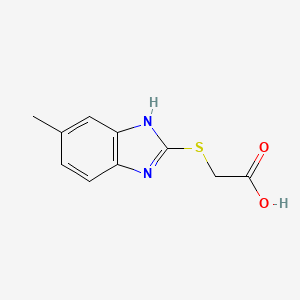

N-[2-[(1,3-二甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)硫]-4-氧代1苯并噻吩[3,2-d]嘧啶-3(4H)基]甲磺酰胺的合成

5-碘-1,3-二甲基尿嘧啶可用于合成 N-[2-[(1,3-二甲基-2,4-二氧代-1,2,3,4-四氢嘧啶-5-基)硫]-4-氧代1苯并噻吩[3,2-d]嘧啶-3(4H)基]甲磺酰胺 。该化合物在各个研究领域可能具有潜在的应用。

安全和危害

作用机制

Target of Action

The primary target of 5-Iodo-1,3-dimethyluracil is Dihydropyrimidine dehydrogenase [NADP (+)] . This enzyme plays a crucial role in the metabolic pathway of pyrimidine bases, which are vital components of nucleic acids.

Mode of Action

5-Iodo-1,3-dimethyluracil interacts with its target by incorporating into the DNA of cancer cells . This interaction results in changes

生化分析

Biochemical Properties

5-Iodo-1,3-dimethyluracil plays a significant role in biochemical reactions, particularly in the context of nucleic acid metabolism. This compound is known to interact with various enzymes and proteins involved in DNA synthesis and repair. One notable interaction is with thymidine kinase, an enzyme that phosphorylates nucleosides to nucleotides. 5-Iodo-1,3-dimethyluracil can be incorporated into DNA in place of thymidine, leading to the formation of iodinated DNA. This incorporation can affect the stability and function of the DNA molecule. Additionally, 5-Iodo-1,3-dimethyluracil has been shown to interact with DNA polymerases, influencing their activity and fidelity during DNA replication .

Cellular Effects

The effects of 5-Iodo-1,3-dimethyluracil on cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with DNA synthesis. The incorporation of 5-Iodo-1,3-dimethyluracil into DNA can lead to DNA strand breaks and activation of DNA damage response pathways. This, in turn, can result in cell cycle arrest and apoptosis. Furthermore, 5-Iodo-1,3-dimethyluracil has been reported to modulate gene expression by affecting transcription factors and chromatin structure .

Molecular Mechanism

At the molecular level, 5-Iodo-1,3-dimethyluracil exerts its effects through several mechanisms. The incorporation of this compound into DNA disrupts the hydrogen bonding pattern of the nucleobases, leading to structural distortions in the DNA helix. This can hinder the binding of transcription factors and other DNA-binding proteins, thereby affecting gene expression. Additionally, 5-Iodo-1,3-dimethyluracil can inhibit the activity of DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can result in changes in DNA methylation patterns, further influencing gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Iodo-1,3-dimethyluracil can vary over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that 5-Iodo-1,3-dimethyluracil can undergo degradation over time, leading to the formation of byproducts that may have different biological activities. Long-term exposure to 5-Iodo-1,3-dimethyluracil in cell culture systems has been associated with sustained DNA damage and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 5-Iodo-1,3-dimethyluracil in animal models are dose-dependent. At low doses, this compound can be incorporated into DNA without causing significant toxicity. At higher doses, 5-Iodo-1,3-dimethyluracil can induce cytotoxicity and genotoxicity, leading to adverse effects such as tissue damage and organ dysfunction. Studies in animal models have identified threshold doses beyond which the toxic effects of 5-Iodo-1,3-dimethyluracil become pronounced. These findings underscore the importance of careful dose optimization in therapeutic applications .

Metabolic Pathways

5-Iodo-1,3-dimethyluracil is involved in several metabolic pathways, primarily related to nucleic acid metabolism. This compound can be metabolized by nucleoside phosphorylases, enzymes that cleave nucleosides into their constituent bases and sugars. The resulting metabolites can then enter various biochemical pathways, including the salvage pathway for nucleotide synthesis. Additionally, 5-Iodo-1,3-dimethyluracil can affect metabolic flux by altering the availability of nucleotides and other key metabolites .

Transport and Distribution

The transport and distribution of 5-Iodo-1,3-dimethyluracil within cells and tissues are mediated by nucleoside transporters and binding proteins. These transporters facilitate the uptake of 5-Iodo-1,3-dimethyluracil into cells, where it can be incorporated into DNA or metabolized. The distribution of 5-Iodo-1,3-dimethyluracil within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. Studies have shown that 5-Iodo-1,3-dimethyluracil can accumulate in rapidly dividing tissues, such as tumors, due to its preferential uptake by proliferating cells .

Subcellular Localization

The subcellular localization of 5-Iodo-1,3-dimethyluracil is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by the presence of nuclear localization signals and interactions with nuclear transport proteins. Once inside the nucleus, 5-Iodo-1,3-dimethyluracil can exert its effects on DNA synthesis, repair, and gene expression. Additionally, post-translational modifications of 5-Iodo-1,3-dimethyluracil can influence its targeting to specific nuclear compartments, further modulating its activity and function .

属性

IUPAC Name |

5-iodo-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUVRIXNFFFPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347503 | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40738-83-8 | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodo-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

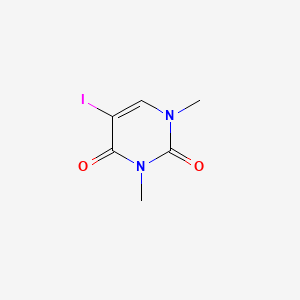

Q1: What makes 5-Iodo-1,3-dimethyluracil unique compared to other 5-haloderivatives of 1,3-dimethyluracil in terms of intermolecular interactions?

A1: Research suggests that 5-Iodo-1,3-dimethyluracil exhibits a greater potential for halogen bonding in its crystal structure compared to its fluoro- and bromo- counterparts []. This difference arises from the higher polarizability of iodine compared to bromine or fluorine. The study found that differences in the sublimation enthalpies of the haloderivatives align with the polarizability trend of the halogen substituents. This observation led to the conclusion that 5-Iodo-1,3-dimethyluracil, and to some extent 5-bromo-1,3-dimethyluracil, can act as halogen bond donors within their crystal structures, while 5-fluoro-1,3-dimethyluracil lacks this capability [].

Q2: Can 5-Iodo-1,3-dimethyluracil be utilized in Palladium-catalyzed coupling reactions?

A2: Yes, research indicates that 5-Iodo-1,3-dimethyluracil, specifically a derivative containing an acetamidine moiety, can participate in Palladium-catalyzed coupling reactions with olefins []. This reaction, utilizing a Palladium catalyst like Pd(OAc)2 and K2CO3 in DMF at 120°C, leads to the formation of pyrido[2,3-d]pyrimidine derivatives []. This highlights the potential of 5-Iodo-1,3-dimethyluracil as a building block for synthesizing more complex heterocyclic compounds.

Q3: How does the photoreactivity of 5,6-diiodo-1,3-dimethyluracil differ from 1,2-diiodobenzene?

A3: Unlike 1,2-diiodobenzene, which can form benzyne intermediates upon photolysis, 5,6-diiodo-1,3-dimethyluracil does not yield any pyrimidyne derivatives when exposed to light in benzene or furan []. Instead, the photolysis of 5,6-diiodo-1,3-dimethyluracil predominantly generates products derived from a radical intermediate, specifically the 5-Iodo-1,3-dimethyluracil radical []. This difference in photochemical behavior between the two compounds can be attributed to the distinct electronic properties and reactivity of the uracil ring compared to the benzene ring.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)